molecular formula C10H6BrCl2NO B12341765 6-Bromo-4,8-dichloro-5-methoxyquinoline

6-Bromo-4,8-dichloro-5-methoxyquinoline

Katalognummer: B12341765
Molekulargewicht: 306.97 g/mol
InChI-Schlüssel: NRVIAVCXHKFGBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-4,8-dichloro-5-methoxyquinoline is a heterocyclic compound belonging to the quinoline family. This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to the quinoline ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4,8-dichloro-5-methoxyquinoline typically involves the bromination, chlorination, and methoxylation of quinoline derivatives. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of efficient catalysts to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-4,8-dichloro-5-methoxyquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinoline derivatives.

    Reduction Reactions: The compound can be reduced to form dihydroquinoline derivatives

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted quinoline derivatives with various functional groups replacing the bromine or chlorine atoms.

    Oxidation Reactions: Products include quinoline derivatives with oxidized methoxy groups.

    Reduction Reactions: Products include dihydroquinoline derivatives

Wissenschaftliche Forschungsanwendungen

6-Bromo-4,8-dichloro-5-methoxyquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 6-Bromo-4,8-dichloro-5-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Bromo-4-methoxyquinoline
  • 4,8-Dichloroquinoline
  • 5-Methoxyquinoline

Uniqueness

6-Bromo-4,8-dichloro-5-methoxyquinoline is unique due to the presence of multiple halogen atoms and a methoxy group on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C10H6BrCl2NO

Molekulargewicht

306.97 g/mol

IUPAC-Name

6-bromo-4,8-dichloro-5-methoxyquinoline

InChI

InChI=1S/C10H6BrCl2NO/c1-15-10-5(11)4-7(13)9-8(10)6(12)2-3-14-9/h2-4H,1H3

InChI-Schlüssel

NRVIAVCXHKFGBG-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C2=NC=CC(=C12)Cl)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.